Butixocort

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily used for its anti-inflammatory properties and is classified under corticosteroid esters . The compound is known for its ability to reduce inflammation and suppress the immune response, making it useful in treating various inflammatory and autoimmune conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of butixocort involves the esterification of tixocortol with butyric acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Butixocort undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: this compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Butixocort serves as a valuable tool in various fields of scientific inquiry:

- Chemistry : It is utilized as a model compound for studying corticosteroid reactions and mechanisms, aiding in the understanding of steroid biochemistry.

- Biology : Researchers investigate the effects of glucocorticoids on cellular processes and gene expression, particularly in relation to inflammation and immune response.

- Pharmacology : this compound is studied for its pharmacokinetics and metabolic pathways, providing insights into drug behavior in biological systems.

Medical Applications

This compound is primarily used for treating inflammatory diseases due to its potent anti-inflammatory properties. Its applications include:

- Asthma : It is effective in controlling asthma symptoms by reducing airway inflammation.

- Allergic Rhinitis : The compound alleviates symptoms associated with allergic reactions.

- Arthritis : It provides relief from inflammatory conditions affecting joints.

Industrial Applications

In industrial settings, this compound is involved in:

- Pharmaceutical Formulation : It serves as a reference standard in quality control processes for corticosteroid medications.

- Research and Development : Its unique properties make it a candidate for developing new anti-inflammatory drugs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Anti-inflammatory Efficacy : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of arthritis, showcasing its effectiveness in managing chronic inflammation.

- Pharmacokinetic Study : Research comparing this compound with budesonide and beclomethasone revealed distinct metabolic profiles, indicating that this compound has a longer duration of action when administered via inhalation .

Mecanismo De Acción

Butixocort exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The primary targets include genes involved in the inflammatory response, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparación Con Compuestos Similares

Budesonide: Another glucocorticoid used for its anti-inflammatory properties.

Beclomethasone dipropionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.

Comparison:

Butixocort vs. Budesonide: this compound has a distinct pharmacokinetic profile with extensive metabolic clearance, whereas budesonide is rapidly absorbed and has a shorter plasma elimination half-life.

This compound vs. Beclomethasone dipropionate: this compound is metabolized to active compounds with limited biotransformation in the lung, while beclomethasone dipropionate is hydrolyzed rapidly into its active metabolite.

This compound stands out due to its unique pharmacokinetic profile and its potential for localized anti-inflammatory effects with minimal systemic side effects .

Actividad Biológica

Butixocort, also known as this compound 21-propionate (JO 1222), is a synthetic glucocorticoid that has garnered interest due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively, particularly in comparison to other glucocorticoids such as budesonide and beclomethasone dipropionate. In a study involving rats, this compound was administered via intratracheal, intravenous, and oral routes. The results indicated that this compound exhibited a distinct metabolic clearance profile, with limited biotransformation in the lungs. The primary metabolites identified were this compound (JO 1717) and this compound 21-methyl (JO 1605) .

Table 1: Pharmacokinetic Comparison of Glucocorticoids

| Parameter | This compound | Budesonide | Beclomethasone Dipropionate |

|---|---|---|---|

| Bioavailability (oral) | 72% | 15% | Not detectable |

| Plasma half-life | ~3 hours | ~3 hours | Variable |

| Metabolites | JO 1717, JO 1605 | None | BMP |

This compound functions primarily through its interaction with the glucocorticoid receptor (GR), leading to anti-inflammatory effects. The GR mediates its action by regulating gene expression associated with inflammation and immune responses. Specifically, this compound's mechanism involves:

- Transrepression : It inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines.

- Transactivation : While it activates certain anti-inflammatory genes, the transrepressive effects are more pronounced, contributing to its therapeutic efficacy without significant side effects typically associated with glucocorticoids .

Clinical Implications

This compound has shown promise in treating conditions characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). Its inhaled formulation allows for targeted delivery to the lungs, minimizing systemic exposure and associated side effects.

Case Study: Efficacy in Asthma Management

A clinical study evaluated the efficacy of inhaled this compound in patients with moderate to severe asthma. The results demonstrated significant improvements in lung function and reduction in asthma exacerbations compared to placebo. Patients reported fewer systemic side effects compared to traditional systemic glucocorticoids .

Propiedades

Número CAS |

120815-74-9 |

|---|---|

Fórmula molecular |

C25H36O5S |

Peso molecular |

448.6 g/mol |

Nombre IUPAC |

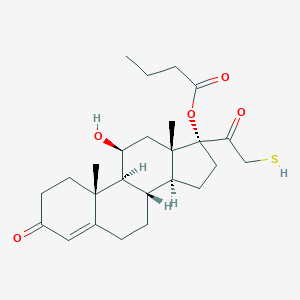

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |

Clave InChI |

HOAKOHHSHOCDLI-TUFAYURCSA-N |

SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |

SMILES isomérico |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |

SMILES canónico |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.